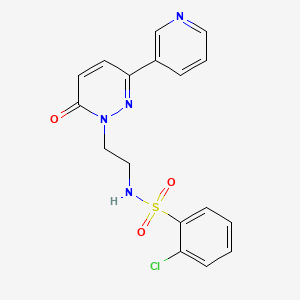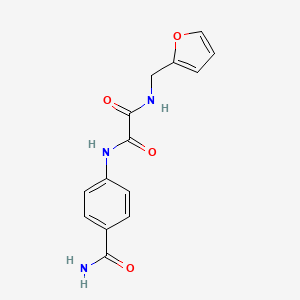
N'-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide, also known as CFM-2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of cysteine proteases. Cysteine proteases are a family of enzymes that are involved in a variety of cellular processes, including protein degradation, antigen processing, and apoptosis. CFM-2 has been shown to be a potent inhibitor of several cysteine proteases, including cathepsins B, L, and S, and has been used to study the role of these enzymes in various biological processes.
科学的研究の応用
Antibacterial Activities
Research has revealed that certain furan-2-carboxamide derivatives exhibit potent in vitro antibacterial activities against clinically isolated drug-resistant bacteria, such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, synthesized through the Suzuki-Miyaura Cross-Coupling method, have shown significant efficacy, particularly against NDM-positive A. baumannii, compared to commercially available drugs. Computational studies, including docking studies and molecular dynamics (MD) simulations, have validated these findings by highlighting the molecular interactions and stability within the bacterial active sites (Siddiqa et al., 2022).
Bio-Imaging
A phenoxazine-based fluorescent chemosensor has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor, synthesized by adding a furan-2-carboxamide group to a phenoxazine fluorophore, exhibits turn-on fluorescence emission for Cd2+ ions and a turn-off fluorescence response for CN− ions, with detection limits significantly lower than the World Health Organization guidelines. Its application in bio-imaging has been successfully demonstrated in live cells and zebrafish larvae, marking a significant advancement in environmental monitoring and biological research (Ravichandiran et al., 2020).
Materials Science
In the field of materials science, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been spotlighted as sustainable alternatives to polyphthalamides, showcasing potential as high-performance materials. These polyamides, produced via enzymatic polymerization, demonstrate significant thermal stability and possess molecular weights conducive to industrial application. This development not only advances the production of environmentally friendly materials but also contributes to the commercial viability of biodegradable polymers (Jiang et al., 2015).
Therapeutic Potential
The therapeutic potential of compounds containing oxadiazole or furadiazole rings, which can be derived from furan by substituting methylene groups with nitrogen atoms, has been extensively reviewed. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antitumor, antiviral, and antioxidant properties. The versatility of these heterocyclic compounds underscores their significance in drug development and pharmacology, paving the way for the discovery of new therapeutic agents (Siwach & Verma, 2020).
特性
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-12(18)9-3-5-10(6-4-9)17-14(20)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H2,15,18)(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMMJPAWDXSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

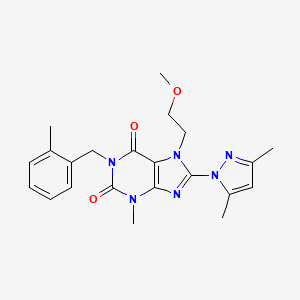

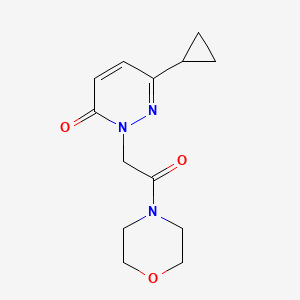
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2735271.png)
![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735273.png)


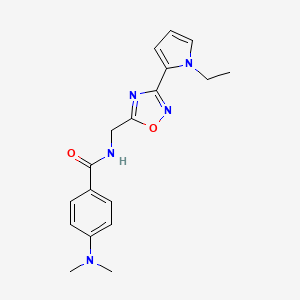



![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)
